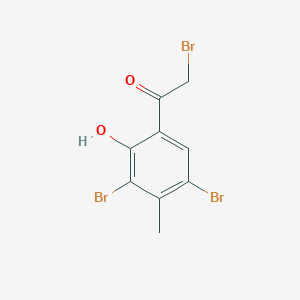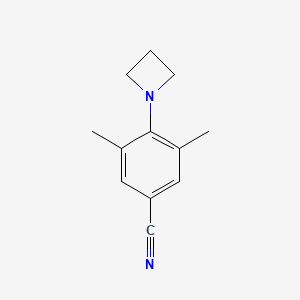
N-(2-Aminoethyl)pentacosa-10,12-diynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)pentacosa-10,12-diynamide is a compound known for its unique chemical structure and properties. It is a derivative of pentacosa-10,12-diynoic acid, where the carboxylic acid group is replaced by an amide group linked to a 2-aminoethyl chain. This compound is of significant interest in various scientific fields due to its ability to form polydiacetylene structures, which exhibit interesting chromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with ethylenediamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation. The process involves dissolving pentacosa-10,12-diynoic acid in dichloromethane and adding ethylenediamine dropwise. The reaction mixture is stirred overnight at room temperature to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)pentacosa-10,12-diynamide undergoes various chemical reactions, including:
Polymerization: Under UV irradiation, it can polymerize to form polydiacetylene structures.
Substitution Reactions: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Polymerization: UV irradiation is commonly used to induce polymerization of this compound.
Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the amino group.
Major Products
Polydiacetylene: Formed through polymerization, exhibiting chromatic properties.
Substituted Derivatives: Various derivatives can be formed through substitution reactions, depending on the reagents used.
科学的研究の応用
N-(2-Aminoethyl)pentacosa-10,12-diynamide has a wide range of applications in scientific research:
作用機序
The mechanism by which N-(2-Aminoethyl)pentacosa-10,12-diynamide exerts its effects is primarily through its ability to form polydiacetylene structures. These structures undergo conformational changes in response to external stimuli, leading to observable color changes. The amino group plays a crucial role in stabilizing these structures and facilitating interactions with other molecules .
類似化合物との比較
N-(2-Aminoethyl)pentacosa-10,12-diynamide can be compared with other similar compounds, such as:
Pentacosa-10,12-diynoic acid: The parent compound, which lacks the aminoethyl group and does not form stable polydiacetylene structures.
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide: A derivative with a hydroxyethyl group instead of an aminoethyl group, exhibiting different chemical properties.
The uniqueness of this compound lies in its ability to form stable polydiacetylene structures with chromatic properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
144314-93-2 |
|---|---|
分子式 |
C27H48N2O |
分子量 |
416.7 g/mol |
IUPAC名 |
N-(2-aminoethyl)pentacosa-10,12-diynamide |
InChI |
InChI=1S/C27H48N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)29-26-25-28/h2-12,17-26,28H2,1H3,(H,29,30) |
InChIキー |
SGXHEWRHTGFOAY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
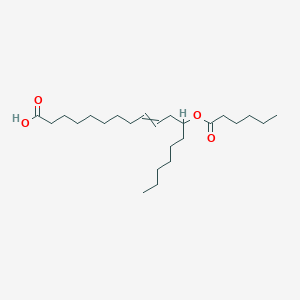
![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)
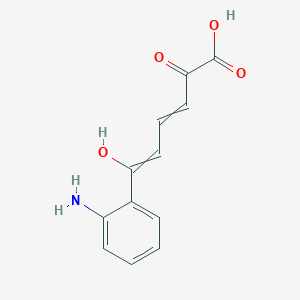
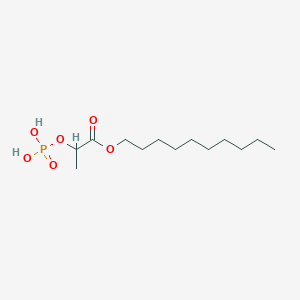
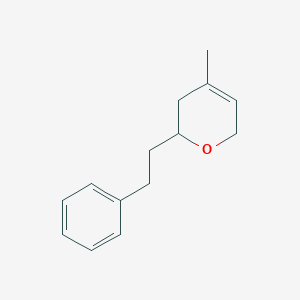
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)
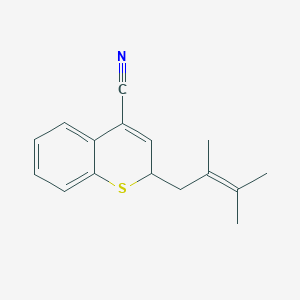
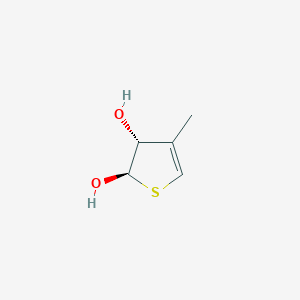
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
